molecular formula C9H13NO B12952975 5-Ethyl-2-(methylamino)phenol

5-Ethyl-2-(methylamino)phenol

Cat. No.: B12952975
M. Wt: 151.21 g/mol
InChI Key: REXPJWWJFMYZKH-UHFFFAOYSA-N
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Description

5-Ethyl-2-(methylamino)phenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an ethyl group at the 5-position and a methylamino group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 5-ethyl-2-nitrophenol, followed by reduction of the nitro group to an amino group and subsequent methylation.

    Nucleophilic Aromatic Substitution: The reaction of 5-ethyl-2-nitrophenol with a nucleophile, such as sodium methoxide, under basic conditions can yield 5-ethyl-2-methoxyphenol.

    Reduction: The nitro group in 5-ethyl-2-nitrophenol can be reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Methylation: The resulting 5-ethyl-2-aminophenol can be methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Ethyl-2-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(methylamino)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, its phenolic group can participate in redox reactions, while the methylamino group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)phenol: Lacks the ethyl group at the 5-position.

    5-Ethyl-2-aminophenol: Lacks the methyl group on the amino group.

    2-Amino-5-ethylphenol: Similar structure but with different substitution pattern.

Uniqueness

5-Ethyl-2-(methylamino)phenol is unique due to the presence of both the ethyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-ethyl-2-(methylamino)phenol

InChI

InChI=1S/C9H13NO/c1-3-7-4-5-8(10-2)9(11)6-7/h4-6,10-11H,3H2,1-2H3

InChI Key

REXPJWWJFMYZKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NC)O

Origin of Product

United States

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